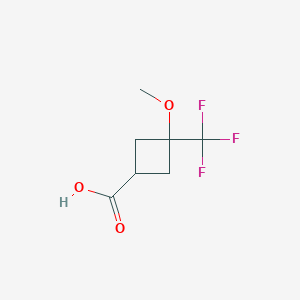

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine” were not found, related compounds such as “2-(4,4-difluoropiperidin-1-yl)acetic acid” and “4,4-Difluoro-1-methylpiperidine” have been synthesized and studied . These methods could potentially be adapted for the synthesis of “this compound”.Mechanism of Action

The mechanism of action of 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is not fully understood, but it is thought to involve the modulation of GPCR activity. This compound has been shown to act as a partial agonist or antagonist depending on the receptor subtype, and its effects may be mediated by changes in receptor conformation, signaling pathways, or other downstream effectors. Further research is needed to elucidate the precise mechanism of action of this compound.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, this compound has been found to increase dopamine release in the brain, which may be related to its potential use in treating addiction and other neurological disorders. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, this compound has been found to modulate the activity of ion channels and other membrane proteins, suggesting that it may have a broad range of effects on cellular function.

Advantages and Limitations for Lab Experiments

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and modified, making it a versatile tool for studying GPCRs and other biological targets. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations. Its effects on different GPCR subtypes can be variable and difficult to predict, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects on other cellular processes, which could complicate data interpretation.

Future Directions

There are several future directions for research involving 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine. One area of interest is the development of new drugs that target GPCRs using this compound as a starting point. This compound and its derivatives could be used to identify novel ligands for GPCRs that have therapeutic potential for a range of diseases. Another area of interest is the use of this compound as a tool for studying the structure and function of GPCRs. This compound could be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to gain insights into the molecular mechanisms of GPCR activation and signaling. Finally, this compound could be used to study the role of GPCRs in various physiological processes, including addiction, inflammation, and neurodegeneration.

Synthesis Methods

The synthesis of 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine involves the reaction of 4,4-difluoropiperidine with 2-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research.

Scientific Research Applications

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in many physiological processes, and are therefore important targets for drug discovery. This compound has been shown to bind to several GPCRs, including the dopamine D3 receptor, the histamine H3 receptor, and the serotonin 5-HT1A receptor, among others. This makes this compound a valuable tool for studying the function of these receptors and developing new drugs that target them.

properties

IUPAC Name |

2-[(4,4-difluoropiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)4-7-15(8-5-11)9-10-3-1-2-6-14-10/h1-3,6H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLWMIPKMKBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)

![2-Chloro-1-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2898425.png)

![3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2898429.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2898430.png)